
acetic acid;3,4-dihydro-1H-isochromen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,4-dihydro-1H-isochromen-3-ol is a chemical compound with the molecular formula C11H12O3 It is known for its unique structure, which includes an isochromene ring fused with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dihydro-1H-isochromen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydro-1H-isochromen-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Acetic acid;3,4-dihydro-1H-isochromen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Acetic acid;3,4-dihydro-1H-isochromen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which acetic acid;3,4-dihydro-1H-isochromen-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
類似化合物との比較
Similar Compounds
3,4-Dihydro-1H-isochromen-3-ol: Lacks the acetic acid moiety but shares the isochromene ring structure.
Isochroman-3-ol: Similar structure but without the dihydro component.
2-(3,4-Dihydro-1H-isochromen-1-yl)acetic acid: Another related compound with a different substitution pattern.
Uniqueness
Acetic acid;3,4-dihydro-1H-isochromen-3-ol is unique due to its combined isochromene and acetic acid functionalities, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
113680-83-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
acetic acid;3,4-dihydro-1H-isochromen-3-ol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c10-9-5-7-3-1-2-4-8(7)6-11-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4) |
InChIキー |
WQTIPSVHRYMFOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1C(OCC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


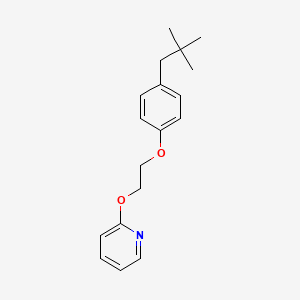
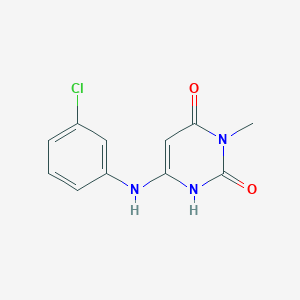

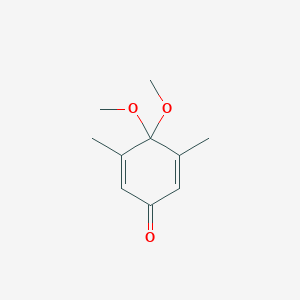
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
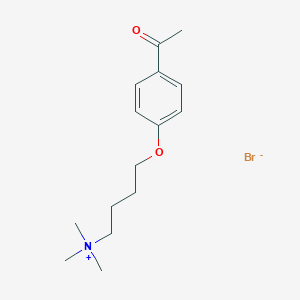
methanone](/img/structure/B14299663.png)
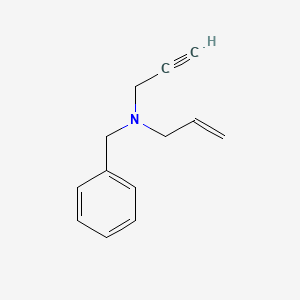

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)

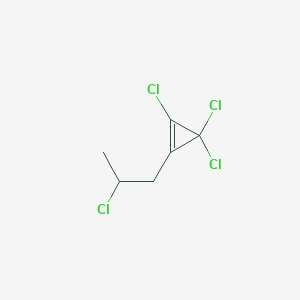
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)

